molecular formula C26H44O8 B1679822 Pseudomonic acid C CAS No. 71980-98-8

Pseudomonic acid C

Numéro de catalogue B1679822
Numéro CAS: 71980-98-8
Poids moléculaire: 484.6 g/mol
Clé InChI: KKMHFUKZHJOMJL-WZLBZGCNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pseudomonic acid C is a minor component of the antibiotic mixture known as mupirocin, which is produced by the bacterium Pseudomonas fluorescens. Mupirocin is widely used as a topical antibiotic to treat skin infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). This compound is structurally related to other pseudomonic acids, such as pseudomonic acid A, B, and D, but it has unique chemical properties that distinguish it from its analogues .

Applications De Recherche Scientifique

Pseudomonic acid C, as part of the mupirocin mixture, has several scientific research applications:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of polyketide antibiotics.

    Biology: Investigated for its role in inhibiting bacterial protein synthesis by targeting isoleucyl-tRNA synthetase.

    Medicine: Used in the development of topical antibiotics for treating skin infections caused by Gram-positive bacteria, including MRSA.

    Industry: Employed in the production of mupirocin-based ointments and creams for clinical use

Analyse Biochimique

Biochemical Properties

Pseudomonic acid C plays a significant role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the enzyme isoleucyl-tRNA synthetase, which is crucial for the incorporation of isoleucine into bacterial proteins. By inhibiting this enzyme, this compound prevents the formation of isoleucyl-tRNA, leading to the accumulation of uncharged tRNA and the subsequent inhibition of protein synthesis .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It primarily affects bacterial cells by inhibiting protein synthesis, which is essential for their growth and replication. This inhibition leads to a decrease in bacterial cell viability and proliferation. Additionally, this compound can influence cell signaling pathways and gene expression by disrupting the normal functioning of bacterial ribosomes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of isoleucyl-tRNA synthetase. This binding prevents the enzyme from catalyzing the attachment of isoleucine to its corresponding tRNA, thereby inhibiting protein synthesis. The inhibition of isoleucyl-tRNA synthetase by this compound is competitive, meaning that it competes with isoleucine for binding to the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its antibacterial activity. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent inhibition of bacterial protein synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, it can lead to toxic effects, including damage to host tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity without causing toxicity .

Metabolic Pathways

This compound is involved in specific metabolic pathways within bacterial cells. It interacts with enzymes and cofactors that are essential for its biosynthesis and activity. The biosynthetic pathway of this compound involves the incorporation of various precursors and intermediates, leading to the formation of its final structure. This pathway is regulated by specific genes and enzymes that control the production and modification of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of this compound to its target sites within bacterial cells. The distribution of this compound can affect its antibacterial activity and its ability to reach and inhibit the target enzyme isoleucyl-tRNA synthetase .

Subcellular Localization

This compound is localized within specific subcellular compartments of bacterial cells. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These modifications direct this compound to specific compartments or organelles where it can exert its antibacterial effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of pseudomonic acid C involves several key steps, including the installation of the C7 side-chain via alkylation of a trisubstituted δ-lactone with complete stereocontrol. This approach avoids the possible competing elimination of a protected hydroxy group β to the carbonyl and achieves an 85% yield . The synthesis also involves the use of various protecting groups and selective deprotection steps to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound, as part of the mupirocin mixture, is typically achieved through the fermentation of Pseudomonas fluorescens. Different strains of Pseudomonas, culture media, and fermentation conditions are optimized to maximize the yield of pseudomonic acids. The fermentation broth is then subjected to various purification steps to isolate the individual pseudomonic acids, including this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Pseudomonic acid C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparaison Avec Des Composés Similaires

Pseudomonic acid C is structurally similar to other pseudomonic acids, such as:

Uniqueness

This compound is unique due to the presence of a double bond between C10 and C11, which distinguishes it from pseudomonic acid A (with an epoxide group) and other analogues. This structural difference may influence its reactivity and biological activity .

Propriétés

IUPAC Name

9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O8/c1-18(16-24(30)33-14-9-7-5-4-6-8-13-23(28)29)15-22-26(32)25(31)21(17-34-22)12-10-11-19(2)20(3)27/h10-11,16,19-22,25-27,31-32H,4-9,12-15,17H2,1-3H3,(H,28,29)/b11-10+,18-16+/t19-,20+,21+,22+,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMHFUKZHJOMJL-WZLBZGCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71980-98-8
Record name Pseudomonic acid C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071980988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOMONIC ACID C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6M926DF2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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